N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological and pharmacological activities. This compound features a pyrazolo[4,3-C]pyridine core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the following steps:
Formation of the Pyrazolo[4,3-C]pyridine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 4-chlorophenylhydrazine with a suitable diketone or ketoester in the presence of a base.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate isocyanate or by amidation using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antitubercular agent, showing activity against Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to its anti-inflammatory, antiviral, and anticancer properties.
Chemical Biology: The compound serves as a probe to study various biological pathways and molecular targets.
Industrial Applications: It is investigated for its potential use in the synthesis of other biologically active compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The compound may also exert its effects through modulation of inflammatory pathways, inhibition of viral replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Known for its antitubercular activity.
N-(4-Chlorophenyl)-pyrazine-2-carboxamide: Exhibits significant anti-tubercular activity.
Pyrrolo[3,4-c]pyridine derivatives: Known for their diverse biological activities, including anti-inflammatory and antidiabetic properties.
Uniqueness
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide stands out due to its unique pyrazolo[4,3-C]pyridine core, which imparts distinct biological activities and makes it a valuable scaffold for drug development
Properties
Molecular Formula |
C14H15ClN4O |
---|---|
Molecular Weight |
290.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20) |
InChI Key |
QVYHARPWQMXBQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.